Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a carbamoyl group, and a tetrahydropyridine ring. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the 4-chlorophenyl isocyanate, which is then reacted with a suitable amine to form the carbamoyl intermediate. This intermediate undergoes cyclization with a methyl ester derivative to form the tetrahydropyridine ring. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process might include steps such as solvent extraction, crystallization, and purification through techniques like chromatography. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme mechanisms or as a ligand in receptor studies.
Medicine
Pharmacologically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as a precursor for agrochemicals.
Mechanism of Action
The mechanism by which Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group can engage in hydrophobic interactions, while the carbamoyl group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(4-bromophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
- Methyl 4-[(4-fluorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
- Methyl 4-[(4-methylphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Uniqueness
What sets Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate apart is the presence of the chlorophenyl group, which can significantly influence its reactivity and interaction with biological targets. This makes it a unique compound with distinct properties compared to its analogs.
Biological Activity
Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS Number: 878413-93-5) is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyridine core, which is known for its diverse biological activities. Its structure can be represented as follows:
- Molecular Formula : C15H15ClN2O4
- Molecular Weight : 320.74 g/mol
1. Antibacterial Activity
Research indicates that derivatives of tetrahydropyridine compounds exhibit significant antibacterial properties. For instance, studies involving similar compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's . The inhibition of urease has also been documented, with some derivatives demonstrating IC50 values significantly lower than standard inhibitors .
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo | AChE | 2.14 |
Similar Derivative | Urease | 0.63 |
3. Anticancer Activity
Tetrahydropyridine derivatives have been explored for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell proliferation .
Case Study 1: Antibacterial Screening
In a study conducted on synthesized tetrahydropyridine derivatives, the compound was tested against several bacterial strains. Results indicated that it exhibited strong antibacterial activity against Staphylococcus aureus and moderate activity against Escherichia coli. The study concluded that structural modifications could enhance its antibacterial efficacy .
Case Study 2: Enzyme Inhibition Profile
A detailed analysis of enzyme inhibition revealed that the compound effectively inhibited AChE and urease. The binding interactions were characterized using molecular docking studies, confirming the formation of stable complexes with the target enzymes .
The biological activity of methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo can be attributed to:
- Structural Interactions : The presence of the chlorophenyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.
- Enzyme Binding : The tetrahydropyridine scaffold allows for effective binding to active sites of enzymes like AChE and urease.
Properties
Molecular Formula |
C15H15ClN2O4 |
---|---|
Molecular Weight |
322.74 g/mol |
IUPAC Name |
methyl 4-[(4-chlorophenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C15H15ClN2O4/c1-8-13(15(21)22-2)11(7-12(19)17-8)14(20)18-10-5-3-9(16)4-6-10/h3-6,11H,7H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
PBUYQTDJOVHRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)OC |
Origin of Product |
United States |
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